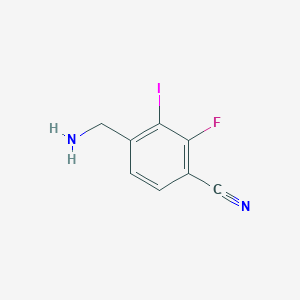
4-(Aminomethyl)-2-fluoro-3-iodobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-2-fluoro-3-iodobenzonitrile is an organic compound that features a benzene ring substituted with an aminomethyl group, a fluorine atom, an iodine atom, and a nitrile group
Méthodes De Préparation
The synthesis of 4-(Aminomethyl)-2-fluoro-3-iodobenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. Another method involves the Ullmann coupling reaction, which uses copper-based catalysts to form carbon-nitrogen bonds . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Analyse Des Réactions Chimiques
4-(Aminomethyl)-2-fluoro-3-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The aminomethyl group can undergo oxidation to form corresponding imines or amides, while reduction can lead to the formation of primary amines.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and Ullmann coupling reactions to form new carbon-carbon or carbon-nitrogen bonds
Common reagents used in these reactions include palladium and copper catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(Aminomethyl)-2-fluoro-3-iodobenzonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Materials Science: It can be employed in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used in the study of enzyme inhibitors and other biologically active molecules.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-2-fluoro-3-iodobenzonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-(Aminomethyl)-2-fluoro-3-iodobenzonitrile can be compared with other similar compounds, such as:
4-(Aminomethyl)benzoic acid: This compound has a similar aminomethyl group but lacks the fluorine and iodine substituents.
4-(Aminomethyl)indole: This compound features an indole ring instead of a benzene ring and is used in the synthesis of dopamine receptor antagonists.
4-Aminocoumarin derivatives: These compounds have a coumarin scaffold and are used in various biological applications.
Propriétés
Formule moléculaire |
C8H6FIN2 |
|---|---|
Poids moléculaire |
276.05 g/mol |
Nom IUPAC |
4-(aminomethyl)-2-fluoro-3-iodobenzonitrile |
InChI |
InChI=1S/C8H6FIN2/c9-7-5(3-11)1-2-6(4-12)8(7)10/h1-2H,4,12H2 |
Clé InChI |
JURFLOPWEGEAKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CN)I)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



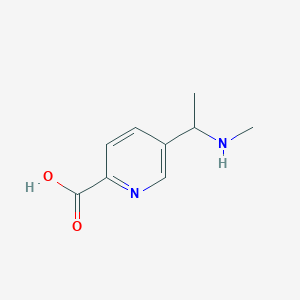

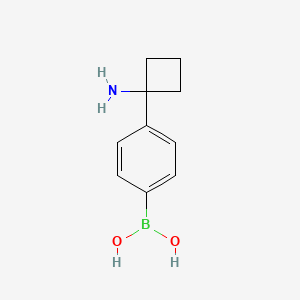
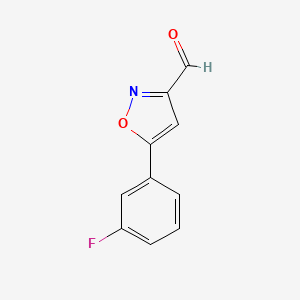
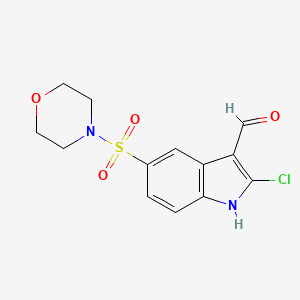
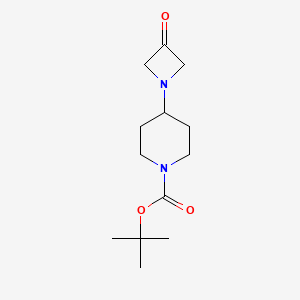
![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B15247705.png)
![5,6-Dihydroimidazo[2,1-b]thiazol-3-amine](/img/structure/B15247717.png)
![5-bromo-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B15247719.png)

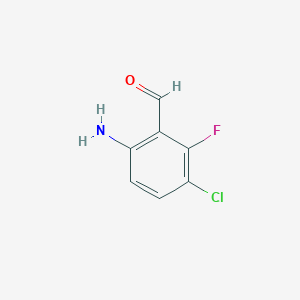
![tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15247733.png)

